molecular formula C16H18N2O B1392549 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1243102-04-6

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1392549
CAS No.: 1243102-04-6
M. Wt: 254.33 g/mol
InChI Key: TXXUBVOBIDPWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This compound features a cyclohexylphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Scientific Research Applications

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, the mechanism would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with aldehydes under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Cyclohexylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure with an amine group instead of an aldehyde.

    2,6-Di(4-cyclohexylphenyl)anthracene: Contains cyclohexylphenyl groups but with an anthracene core.

Uniqueness

3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the cyclohexylphenyl group and the aldehyde functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-(4-cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-11-15-10-17-18-16(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXUBVOBIDPWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C(C=NN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-(4-Cyclohexylphenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.